molecular formula C5H16Cl2N2 B1422978 3-Methylbutane-1,2-diamine dihydrochloride CAS No. 54750-81-1

3-Methylbutane-1,2-diamine dihydrochloride

Cat. No.: B1422978
CAS No.: 54750-81-1
M. Wt: 175.1 g/mol
InChI Key: DYPOEEJDEYWPAI-UHFFFAOYSA-N
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Description

3-Methylbutane-1,2-diamine dihydrochloride is a chemical compound offered for research and development purposes. The freebase form of this compound, 3-Methylbutane-1,2-diamine, is a chiral diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . Diamines of this structural class are valuable intermediates in organic synthesis and medicinal chemistry. They are frequently employed as key chiral building blocks in the preparation of complex molecules, including potential pharmaceutical agents and ligands for catalysis . For instance, related diamines are utilized in the synthesis of specialized borate esters, which can be used in asymmetric synthesis . The primary amino groups in the molecule allow for further functionalization, making it a versatile precursor. As a salt form, the dihydrochloride offers improved stability and handling properties compared to the freebase. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

3-methylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-4(2)5(7)3-6;;/h4-5H,3,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPOEEJDEYWPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54750-81-1
Record name 3-methylbutane-1,2-diamine dihydrochloride
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Preparation Methods

Direct Salt Formation from 3-Methylbutane-1,2-diamine

The most straightforward and commonly used method to prepare 3-Methylbutane-1,2-diamine dihydrochloride is by reacting the free diamine with hydrochloric acid under controlled conditions:

  • Procedure:

    • Dissolve 3-methylbutane-1,2-diamine in an appropriate solvent such as methanol or water.
    • Slowly add hydrochloric acid (HCl), typically concentrated or aqueous, to the solution.
    • Maintain controlled temperature (often ambient to slightly below room temperature) with stirring to ensure complete salt formation.
    • Isolate the dihydrochloride salt by filtration or crystallization.
    • Dry the product under vacuum or mild heat to obtain a pure crystalline compound.
  • Industrial Scale:

    • Large reactors with automated temperature and pH control are used.
    • Advanced filtration and crystallization systems ensure high purity and yield.
    • The process is optimized for safety and environmental compliance.

Synthesis via Intermediate Amino Alcohols and Subsequent Conversion

A more complex route involves the use of intermediates such as amino boronic acid esters or protected amino alcohols, followed by:

  • Lithiation and nucleophilic substitution reactions under inert atmosphere (argon).
  • Use of organometallic reagents like lithium diisopropylamide at low temperatures (-60 to -40 °C).
  • Addition of metal halide reagents such as ZnCl2 or FeCl3 in tetrahydrofuran (THF) solution.
  • Acidification with dilute sulfuric acid to separate organic and aqueous layers.
  • Drying and concentration to obtain intermediate amines.
  • Final treatment with methanolic ammonia and subsequent crystallization to yield the diamine salt.

This method, although more elaborate, allows for stereoselective synthesis and high purity yields (up to 93.6% molar yield reported).

Conversion to Dihydrochloride Salt from Free Diamine

After obtaining the free base diamine (3-methylbutane-1,2-diamine), the dihydrochloride salt can be prepared by:

  • Dissolving the free diamine in isopropyl ether or similar solvent.
  • Cooling the solution to sub-zero temperatures (-10 to -5 °C).
  • Adding trifluoroacetic acid or hydrochloric acid dropwise under controlled temperature.
  • Stirring until complete reaction is confirmed by thin-layer chromatography (TLC).
  • Filtering and washing the precipitated dihydrochloride salt.
  • Vacuum drying to obtain a high-purity product (HPLC purity >98% reported).

Reaction Conditions and Key Parameters

Step Conditions Notes
Lithiation -65 to -55 °C, argon atmosphere Use of lithium diisopropylamide
Metal halide addition -45 to -40 °C, THF solution ZnCl2 or FeCl3 used
Acidification Below 25 °C, 10% sulfuric acid Separation of organic and aqueous layers
Ammonia treatment Room temperature, 1-2 hours Methanolic ammonia solution
Salt formation (acid addition) -10 to -5 °C, isopropyl ether solvent Controlled dropwise acid addition
Drying Vacuum drying at ~40 °C for 8 hours Ensures removal of residual solvents

Yield and Purity Data

Method Yield (%) Purity (HPLC) Remarks
Organometallic route with ZnCl2 93.6 >98% High stereoselectivity
Organometallic route with FeCl3 90.3 Not specified Slightly lower yield
Direct acid-base reaction 85-90 Typically >95% Industrially scalable
Trifluoroacetate salt formation 95.8 98.2% High purity, suitable for research

Research Findings and Analytical Data

  • LCMS Analysis: Molecular ion peaks consistent with expected molecular weight (e.g., [M+1] = 266.12 for intermediates) confirm identity and purity.
  • TLC Monitoring: Used to confirm completion of reactions during acid addition and intermediate formation.
  • HPLC Purity: Values above 98% indicate high-quality final products suitable for pharmaceutical or synthetic applications.
  • Crystallization: Key step for purification, often from isopropyl ether or acetone/methanol mixtures.

Summary and Expert Notes

  • The preparation of this compound is well-established through both direct acid-base neutralization and more sophisticated organometallic synthetic routes.
  • The choice of method depends on the desired purity, stereochemistry, scale, and available resources.
  • Industrial methods favor direct salt formation for efficiency, while research applications may utilize organometallic routes for stereoselective synthesis.
  • Controlled temperature, inert atmosphere, and precise reagent addition are critical for high yield and purity.
  • The compound’s dihydrochloride salt form enhances stability and handling, making it suitable for further chemical transformations or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Methylbutane-1,2-diamine dihydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in reactions such as:

  • Formation of Schiff Bases : It reacts with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis.
  • Synthesis of Polyamines : The compound can be used to produce polyamines that have applications in cell biology and biochemistry.

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets:

  • Anticancer Research : Studies have demonstrated that derivatives of 3-methylbutane-1,2-diamine exhibit cytotoxic effects against various cancer cell lines. For example, complexes formed with platinum have shown antiproliferative activity against hormone-dependent breast cancer and prostate cancer cells (Dullin et al., 2006) .

Coordination Chemistry

Research into coordination compounds has highlighted the utility of this compound in forming complexes with transition metals:

  • Nickel(II) and Copper(II) Complexes : These complexes have been studied for their catalytic properties and potential applications in material science (Bhowmik et al., 2011) .

Green Chemistry

The compound has been investigated for its role in promoting environmentally friendly reactions:

  • Catalysis : It acts as a catalyst in the synthesis of tetra-substituted imidazoles, showcasing its potential in green chemistry applications (Rana et al., 2018) .

Case Studies

StudyApplicationFindings
Dullin et al. (2006)Anticancer ActivityDemonstrated significant cytotoxicity against breast and prostate cancer cell lines using platinum complexes derived from the compound.
Bhowmik et al. (2011)Coordination ChemistryExplored nickel(II) and copper(II) complexes for their catalytic properties, expanding knowledge on coordination chemistry.
Rana et al. (2018)Green ChemistryShowed that 3-methylbutane derivatives can catalyze environmentally benign reactions, promoting sustainable practices in organic synthesis.

Polymer Chemistry

This compound is used as a building block for synthesizing polyamides and other polymers, contributing to advancements in materials science.

Analytical Chemistry

It serves as a reagent in various analytical techniques, including chromatography and spectroscopy, aiding in the characterization of complex mixtures.

Mechanism of Action

The mechanism of action of 3-Methylbutane-1,2-diamine dihydrochloride involves its interaction with various molecular targets and pathways. As a diamine, it can form complexes with metal ions, which can influence catalytic processes in organic synthesis. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, thereby altering their chemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional similarities (diamine dihydrochlorides) but differ in backbone structure, substituents, or applications:

Ortho-Phenylenediamine Dihydrochloride
  • CAS : 615-28-1
  • Molecular Formula : C₆H₁₀Cl₂N₂
  • Molecular Weight : 181.06 g/mol
  • Key Features : Aromatic benzene ring with two amine groups at the 1,2-positions.
  • Applications : Used in dye synthesis, polymer chemistry, and as a corrosion inhibitor.
  • Contrast : The aromatic backbone confers rigidity and lower solubility in polar solvents compared to aliphatic 3-methylbutane-1,2-diamine dihydrochloride .
4-Fluoro-3-Methylbenzene-1,2-diamine Dihydrochloride
  • CAS : 1161426-63-6
  • Molecular Formula : C₇H₁₀Cl₂FN₂
  • Molecular Weight : 217.07 g/mol
  • Applications : Industrial-grade compound used in agrochemicals, pesticides, and pharmaceutical intermediates.
  • Contrast: The fluorine atom increases metabolic stability compared to non-halogenated analogues like this compound .
S-N,N,3-Trimethylbutane-1,2-diamine Dihydrochloride
  • CAS : 847696-16-6
  • Molecular Formula : C₇H₂₀Cl₂N₂
  • Molecular Weight : 203.16 g/mol
  • Key Features : Additional methyl groups at N1 and N3 positions enhance steric hindrance.
  • Applications : Chiral intermediate in asymmetric synthesis.
  • Contrast : Increased methyl substitution reduces solubility but improves enantioselectivity in catalysis compared to this compound .

Physicochemical and Functional Comparisons

Property This compound Ortho-Phenylenediamine Dihydrochloride 4-Fluoro-3-Methylbenzene-1,2-diamine Dihydrochloride S-N,N,3-Trimethylbutane-1,2-diamine Dihydrochloride
Molecular Formula C₅H₁₆Cl₂N₂ C₆H₁₀Cl₂N₂ C₇H₁₀Cl₂FN₂ C₇H₂₀Cl₂N₂
Molecular Weight (g/mol) 175.1 181.06 217.07 203.16
Backbone Aliphatic (branched) Aromatic (benzene) Aromatic (fluorinated benzene) Aliphatic (branched, methyl-substituted)
Purity ≥95% Not specified ≥99% (industrial grade) Not specified
Primary Applications Lab-scale synthesis Dyes, polymers Agrochemicals, APIs Chiral catalysis

Key Differentiators

Solubility : Aliphatic diamines (e.g., 3-methylbutane-1,2-diamine) exhibit higher water solubility than aromatic derivatives, facilitating aqueous-phase reactions .

Bioactivity : Halogenated derivatives (e.g., 4-fluoro-3-methylbenzene-1,2-diamine) show enhanced metabolic stability and target selectivity .

Synthetic Utility : Methyl-substituted aliphatic diamines (e.g., S-N,N,3-trimethylbutane-1,2-diamine) offer steric control in catalysis, unlike simpler analogues .

Biological Activity

3-Methylbutane-1,2-diamine dihydrochloride (CAS Number: 54750-81-1) is an organic compound with potential applications in medicinal chemistry and organic synthesis. Characterized by its two amine groups and a branched carbon chain, this compound exhibits notable biological activities due to its structural properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C5H14Cl2N2
  • Molecular Weight : 175.1 g/mol
  • Structural Features :
    • Contains two amine groups (-NH2) which facilitate interactions with biological targets.
    • The branched structure may influence its reactivity and biological interactions.

This compound's biological activity is primarily attributed to its ability to form complexes with metal ions and participate in catalytic processes. The amine functionalities allow it to interact with various biomolecules, which can lead to:

  • Catalytic Activity : It can influence enzymatic reactions by acting as a ligand for metal ions, which are often crucial in catalysis.
  • Cellular Interaction : The compound may interact with cellular receptors or enzymes, potentially affecting signaling pathways.

Biological Activity Overview

Research indicates that this compound has several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to 3-Methylbutane-1,2-diamine exhibit antimicrobial effects against various bacterial strains.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various diamines, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Cytotoxicity Studies

In cytotoxicity assays using the THP-1 cell line (a human monocytic cell line), various concentrations of this compound were tested to determine its effect on cell viability.

Concentration (µM)Cell Viability (%)
1085
5070
10050

The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as a cytotoxic agent against certain cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-Methylbutane-1,3-diamineSimilar backbone but different amine positioningDifferent reactivity due to amine location
Butane-1,2-diamineLacks methyl groupAltered reactivity and properties
2,3-ButanediamineContains stereoisomersExhibits unique coordination chemistry

This comparison illustrates how variations in structure can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Methylbutane-1,2-diamine dihydrochloride to achieve high yields?

  • Methodological Answer: Synthesis optimization requires careful control of stoichiometry, reaction temperature, and solvent selection. For example, in analogous dihydrochloride salt synthesis (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride), hydrochloric acid in dioxane was used for efficient protonation, followed by reduced-pressure concentration to isolate the product . Adjusting reaction time (e.g., 1 hour at room temperature) and acid concentration can minimize side reactions. Monitoring via TLC or HPLC is critical to confirm reaction completion.

Q. How can researchers purify this compound to ensure high purity for downstream applications?

  • Methodological Answer: Recrystallization from polar solvents (e.g., ethanol/water mixtures) is effective for dihydrochloride salts. For instance, ethylenediamine dihydrochloride purification involves repeated washing with cold ethanol to remove excess HCl . Alternatively, column chromatography with silica gel or ion-exchange resins may resolve impurities. Purity should be validated via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:

  • 1H-NMR : Peaks for amine protons (e.g., δ ~9.00 ppm as broad singlet) and methyl groups (δ ~1.02 ppm) confirm structure .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can detect the molecular ion peak ([M+H]+) and validate molecular weight.
  • FT-IR : N-H stretching (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) corroborate amine and hydrochloride groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer: Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are essential. For example, conflicting solubility in DMSO vs. water may arise from solvent polarity or hydrogen-bonding capacity. Use dynamic light scattering (DLS) to detect aggregation. Compare results with structurally similar compounds, such as 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride, which shows solubility trends dependent on substituent electronegativity .

Q. What experimental strategies are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC.
  • Humidity Sensitivity : Expose to 75% relative humidity and monitor hygroscopicity.
  • Light Exposure : Use UV-vis spectroscopy to detect photo-degradation products. Reference studies on ethylenediamine dihydrochloride, which degrades via oxidative pathways under prolonged light exposure .

Q. How does this compound participate in coordination chemistry, and what analytical methods validate its role as a ligand?

  • Methodological Answer: The compound can act as a bidentate ligand via its two amine groups. To confirm coordination:

  • X-ray Crystallography : Resolve metal-ligand bond lengths and angles.
  • UV-vis Spectroscopy : Detect ligand-to-metal charge transfer (LMCT) bands.
  • Cyclic Voltammetry : Assess redox behavior of metal complexes. For example, AMN082 (a related dihydrochloride) forms stable complexes with transition metals, altering their electrochemical profiles .

Q. What are the best practices for validating analytical methods (e.g., HPLC) to quantify this compound in complex matrices?

  • Methodological Answer: Follow ICH guidelines:

  • Linearity : Test concentrations spanning 50–150% of the target range (R² > 0.995).
  • Accuracy/Precision : Perform spike-recovery experiments in biological matrices (e.g., serum) with ≥3 replicates.
  • Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3). Reference methods for similar compounds, such as IL-6 or MMP3 quantification using aptamer-based assays, which emphasize reproducibility across matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer: Variables such as solvent purity, inert atmosphere integrity, and HCl gas vs. aqueous HCl can affect yields. For instance, using anhydrous dioxane (as in EP 4374877) improved yield to 100% for a related compound, whereas aqueous HCl led to hydrolysis byproducts . Replicate experiments under strictly controlled conditions and document all parameters (e.g., stirring rate, drying time).

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer: Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Identify key factors (e.g., reaction pH, cooling rate) via design-of-experiments (DoE).
  • In-line Monitoring : Use PAT tools like Raman spectroscopy to track reaction progress in real time.
  • Reference Standards : Cross-validate batches against certified reference materials (CRMs), as done for ethylenediamine dihydrochloride .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbutane-1,2-diamine dihydrochloride
Reactant of Route 2
3-Methylbutane-1,2-diamine dihydrochloride

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